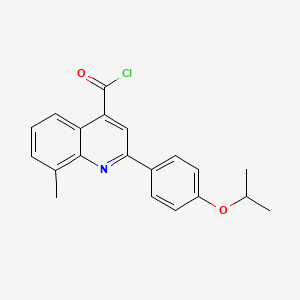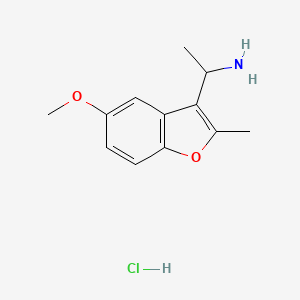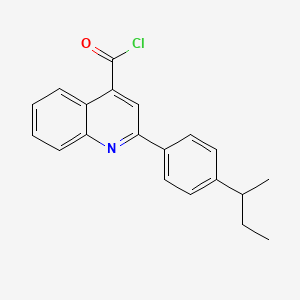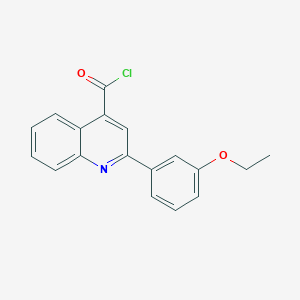
2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Overview
Description
The compound “2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C20H18ClNO2 . It has an average mass of 339.815 Da and a monoisotopic mass of 339.102600 Da .
Chemical Reactions Analysis
The Suzuki–Miyaura cross-coupling is a common reaction involving compounds similar to "2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride" . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Scientific Research Applications
-
Proteomics Research
-
Synthesis of Propionamides
- Summary of Application : This compound is used in the synthesis of 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides .
- Methods of Application : The hydrolysis of 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionitrile results in 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionic acid, which after reaction with thionyl chloride is turned into acylchloride. By acylation of a number of amines by 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionyl chloride, the corresponding propionamides are synthesized .
- Results or Outcomes : The results of biological tests showed that the obtained compounds possess weak antibacterial activity .
-
Suzuki–Miyaura Coupling
-
Preparation of (4-Isopropoxy-2-Methyl) Phenyl Isopropyl Ketone
- Summary of Application : This compound is used in the preparation of (4-isopropoxy-2-methyl) phenyl isopropyl ketone .
- Methods of Application : The method involves reacting m-cresol and thiocyanate under the action of a catalyst to obtain a product A; reacting the product A and halogenated isopropane under the action of alkali and the catalyst to obtain a product B; and reacting the product B and isopropyl magnesium halide for treatment to obtain the (4-isopropoxy-2-methyl) phenyl isopropyl ketone .
- Results or Outcomes : The purity of the (4-isopropoxy-2-methyl) phenyl isopropyl ketone prepared by the steps is more than 99%, and the total yield is more than 79%. The method avoids the use of a toxic reagent and the generation of a large amount of acidic wastewater, lowers the reaction temperature, increases the reaction yield, has a simple and efficient process route, and reduces costs; and the obtained product has high purity .
-
Anti-Infective Agents
-
Synthesis of Biaryl Motif
properties
IUPAC Name |
8-methyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-12(2)24-15-9-7-14(8-10-15)18-11-17(20(21)23)16-6-4-5-13(3)19(16)22-18/h4-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZKSJYMMYLWOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)OC(C)C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801164089 | |
| Record name | 8-Methyl-2-[4-(1-methylethoxy)phenyl]-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801164089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
CAS RN |
1160254-57-8 | |
| Record name | 8-Methyl-2-[4-(1-methylethoxy)phenyl]-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methyl-2-[4-(1-methylethoxy)phenyl]-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801164089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate](/img/structure/B1393821.png)
![5-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1393823.png)
![tert-Butyl 4-[2-(hydrazinecarbonyl)-4-nitrophenyl]piperazine-1-carboxylate](/img/structure/B1393824.png)



![3-[(Ethylamino)carbonyl]-4-methoxybenzenesulfonyl chloride](/img/structure/B1393835.png)

![Sodium 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonate](/img/structure/B1393837.png)


![1-[4-(4-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1393841.png)

